2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide
Description
2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound is particularly noted for its potential therapeutic properties, including antimicrobial and antitubercular activities .
Properties
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-13(17-7-3-2-6-12(17)16-10)14(18)15-9-11-5-4-8-19-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXSNTOYUNANRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at the 3-carboxamide position. Common synthetic routes include:
Cyclization Reactions: Starting from 2-aminopyridine derivatives and α-haloketones to form the imidazo[1,2-a]pyridine core.
Amidation Reactions: Introduction of the carboxamide group using reagents like oxalyl chloride and subsequent reaction with amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides: Known for their antitubercular activity.
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: Evaluated for anti-tubercular activity
Uniqueness
2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide stands out due to its specific structural features, such as the oxolan-2-ylmethyl group, which may confer unique biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
